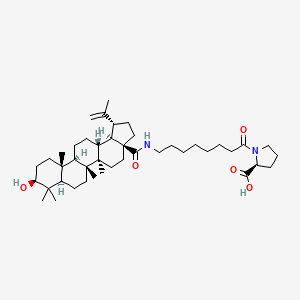
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities. It has garnered significant interest in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline typically involves multiple steps, starting from lupane. The key steps include:
Oxidation: The lupane is oxidized to introduce a hydroxyl group at the 3-beta position.
Amidation: The hydroxylated lupane is then reacted with 8-aminooctanoic acid to form an amide bond.
Coupling: The resulting intermediate is coupled with L-proline to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline is unique due to its specific structure and biological activities. Similar compounds include:
Betulinic Acid: Another lupane-derived triterpenoid with anticancer properties.
Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory effects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Número CAS |
150840-65-6 |
|---|---|
Fórmula molecular |
C43H70N2O5 |
Peso molecular |
695.0 g/mol |
Nombre IUPAC |
(2S)-1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C43H70N2O5/c1-28(2)29-18-23-43(38(50)44-26-12-10-8-9-11-15-35(47)45-27-13-14-31(45)37(48)49)25-24-41(6)30(36(29)43)16-17-33-40(5)21-20-34(46)39(3,4)32(40)19-22-42(33,41)7/h29-34,36,46H,1,8-27H2,2-7H3,(H,44,50)(H,48,49)/t29-,30+,31-,32-,33+,34-,36+,40-,41+,42+,43-/m0/s1 |
Clave InChI |
VWQVAKKFKMOWQC-LXUHRDAJSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCC[C@H]6C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC6C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















